molecular formula C14H13BrO2S B2378497 1-Bromo-4-{[(4-methylphenyl)sulfonyl]methyl}benzene CAS No. 26885-97-2

1-Bromo-4-{[(4-methylphenyl)sulfonyl]methyl}benzene

Cat. No. B2378497
CAS RN: 26885-97-2
M. Wt: 325.22
InChI Key: CQIBZBQBIIUBEK-UHFFFAOYSA-N
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Description

“1-Bromo-4-{[(4-methylphenyl)sulfonyl]methyl}benzene” is a chemical compound with the CAS Number: 5184-70-3. It has a molecular weight of 311.2 and its IUPAC name is 1-bromo-4-tosylbenzene . This compound is used as an intermediate in organic synthesis and pharmaceuticals .


Molecular Structure Analysis

The InChI code for “1-Bromo-4-{[(4-methylphenyl)sulfonyl]methyl}benzene” is 1S/C13H11BrO2S/c1-10-2-6-12 (7-3-10)17 (15,16)13-8-4-11 (14)5-9-13/h2-9H,1H3 . The InChI key is HFORIYQHAWLZJQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

As mentioned in the synthesis analysis, a related compound, 4-Bromophenyl methyl sulfone (1-bromo-4- (methylsulfonyl)benzene), can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N- aryl sulfonamide .


Physical And Chemical Properties Analysis

The compound “1-Bromo-4-{[(4-methylphenyl)sulfonyl]methyl}benzene” has a molecular weight of 311.2 . It is recommended to be stored at room temperature .

Scientific Research Applications

Synthesis and Molecular Electronics

1-Bromo-4-{[(4-methylphenyl)sulfonyl]methyl}benzene and similar aryl bromides are valuable as precursors for molecular wires in electronics. They are used in the synthesis of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, demonstrating their significance in molecular electronic devices due to efficient synthetic transformations (Stuhr-Hansen et al., 2005).

Structural Analysis and Characterization

This compound plays a role in structural chemistry, where its derivatives are analyzed for their molecular geometry and interactions. Studies involve X-ray diffraction, thermal analysis, and spectroscopy, providing insights into the compound's stability and interactions, such as hydrogen bonding and halogen bonding (Choi et al., 2009).

Catalysis and Synthetic Chemistry

Compounds like 1-Bromo-4-{[(4-methylphenyl)sulfonyl]methyl}benzene are utilized in catalysis, facilitating reactions such as the cyclocondensation-Knoevenagel–Michael reaction. These compounds are preferred due to their efficiency, use of non-toxic materials, high yields, and clean workup, marking their importance in synthetic chemistry (Khazaei et al., 2014).

Coordination Chemistry and Nickel Complexes

In coordination chemistry, this compound and its derivatives are engaged in forming complexes with metals like nickel. These complexes are characterized through various techniques like IR spectroscopy, elemental analysis, and single X-ray diffraction studies, indicating their potential in various applications, including catalysis and material science (Bermejo et al., 2000).

Safety and Hazards

The compound “1-Bromo-4-{[(4-methylphenyl)sulfonyl]methyl}benzene” is classified under GHS07. The signal word for this compound is “Warning”. The hazard statements are H315, H319, and H335. The precautionary statements are P261, P305+351+338, and P302+352 .

Mechanism of Action

Target of Action

It is known to undergo a coupling reaction with benzene sulfonamide in the presence of copper (i) iodide .

Mode of Action

1-Bromo-4-{[(4-methylphenyl)sulfonyl]methyl}benzene interacts with its target, benzene sulfonamide, through a coupling reaction facilitated by copper (I) iodide. This reaction results in the formation of the corresponding N-aryl sulfonamide .

Result of Action

The compound’s action results in the formation of N-aryl sulfonamide , but the

properties

IUPAC Name

1-[(4-bromophenyl)methylsulfonyl]-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2S/c1-11-2-8-14(9-3-11)18(16,17)10-12-4-6-13(15)7-5-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIBZBQBIIUBEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-{[(4-methylphenyl)sulfonyl]methyl}benzene

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